

N-Phenylpyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

N-phenylpyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across three distinct therapeutic and agrochemical targets: the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), c-Jun N-terminal kinase (JNK), and insect ryanodine receptors (RyRs). The information presented herein is intended to facilitate the rational design of novel and potent modulators for these important targets.

Performance Comparison: Quantitative SAR Data

The following tables summarize the in vitro potencies of various N-phenylpyrazole derivatives against their respective targets. These datasets highlight key structural modifications that influence inhibitory or modulatory activity.

Table 1: N-Phenylpyrazole Derivatives as MCL-1 Inhibitors

Myeloid Cell Leukemia-1 (MCL-1) is a key pro-survival protein and a validated target in oncology. The following N-phenylpyrazole derivatives have been evaluated for their ability to inhibit the MCL-1/Bim interaction.

Compound ID	R1	R2	R3	MCL-1 K _i (μM) [1]
LC126	H	H	H	13 ± 2.7
GQN-B37-E	-OCH ₃	Cl	COOH	0.6

Note: Data extracted from a study on selective MCL-1 inhibitors. Lower K_i values indicate higher binding affinity.

Table 2: N-Phenylpyrazole Derivatives as JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases involved in stress signaling pathways and are implicated in various inflammatory diseases and neurodegenerative disorders.

Compound ID	Core	R1	JNK3 IC ₅₀ (nM) [2]	p38 IC ₅₀ (μM) [2]
SR-3576	Aminopyrazole	3-CF ₃ -Phenyl	7	>20
SR-3451	Aminopyrazole	Phenyl	10	0.08
SR-3582	Aminopyrazole	2-Cl-Phenyl	11	>20
SR-3583	Aminopyrazole	4-F-Phenyl	190	>20

Note: Data from a study on selective aminopyrazole-based JNK3 inhibitors. Lower IC₅₀ values indicate higher inhibitory potency.

Table 3: N-Phenylpyrazole Derivatives as Insecticides (Ryanodine Receptor Modulators)

Insect ryanodine receptors (RyRs) are crucial for calcium regulation in muscle and nerve cells, making them a prime target for insecticides. N-phenylpyrazole derivatives have been developed as potent modulators of these receptors.

Compound ID	R1	R2	R3	Target Pest	LC ₅₀ (µg/mL)[3]
Chlorantraniliprole	Cl	- CONHCH ₂ Py	CH ₃	Mythimna separata	0.16
IIIb	Br	- CONHCH ₂ Py	CH ₃	Mythimna separata	0.21
IIly	I	- CONHCH ₂ Py	CH ₃	Mythimna separata	0.25

Note: Data from a 3D-QSAR study of N-phenylpyrazoles against the oriental armyworm, *Mythimna separata*. Lower LC₅₀ values indicate higher insecticidal activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Fluorescence Polarization (FP)-Based MCL-1 Binding Assay

This assay is used to determine the binding affinity of compounds to MCL-1 by measuring the displacement of a fluorescently labeled Bak BH3 peptide.

Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescent probe upon binding to a larger molecule. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger MCL-1 protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Protocol:

- Reagents:
 - Recombinant human MCL-1 protein.

- Fluorescein-labeled Bak BH3 peptide (tracer).
- Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20.[4]
- Test compounds dissolved in DMSO.
- Procedure:
 1. Prepare a solution of MCL-1 protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust signal.
 2. Add serial dilutions of the test compounds to a 384-well black plate.
 3. Add the MCL-1 and tracer mixture to the wells containing the test compounds.[4]
 4. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.[4]
 5. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).[4]
 6. The IC_{50} values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The K_i is then calculated from the IC_{50} using the Cheng-Prusoff equation or a similar model.

ADP-Glo™ JNK Kinase Assay

This luminescent kinase assay measures the activity of JNK by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the JNK enzyme catalyzes the transfer of a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction, the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol:

- Reagents:
 - Recombinant JNK enzyme.
 - Substrate (e.g., ATF2).
 - ATP.
 - ADP-Glo™ Reagent.
 - Kinase Detection Reagent.
 - Kinase Assay Buffer.
- Procedure:
 1. Set up the kinase reaction by combining the JNK enzyme, substrate, and ATP in the kinase assay buffer in a 384-well plate.
 2. Add the test compounds at various concentrations to the reaction mixture.
 3. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
 4. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6][7]
 5. Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.[5][6][7]
 6. Measure the luminescence using a plate-reading luminometer.
 7. The IC₅₀ values are calculated from the dose-response curves of luminescence versus inhibitor concentration.

Insecticidal Bioassay: Rice Stem Dipping Method

This method is used to evaluate the insecticidal activity of compounds against chewing insects like *Mythimna separata*.

Principle: Rice seedlings are treated with the test compound, and the mortality of the target insect is observed after feeding on the treated seedlings.

Protocol:

- Materials:
 - Rice seedlings (e.g., 15-day-old).[8]
 - Test insects (*Mythimna separata* larvae).
 - Test compounds formulated as solutions or suspensions.
 - Petri dishes or similar containers.
- Procedure:
 1. Prepare serial dilutions of the test compounds in an appropriate solvent with a surfactant.
 2. Dip the rice seedlings into the test solutions for a set period (e.g., 30 seconds).[9]
 3. Allow the treated seedlings to air dry.
 4. Place the treated seedlings into petri dishes.
 5. Introduce a known number of insect larvae into each petri dish.[8]
 6. Maintain the dishes under controlled environmental conditions (temperature, humidity, and light).
 7. Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours).
 8. The LC_{50} (lethal concentration 50%) is calculated using probit analysis of the concentration-mortality data.

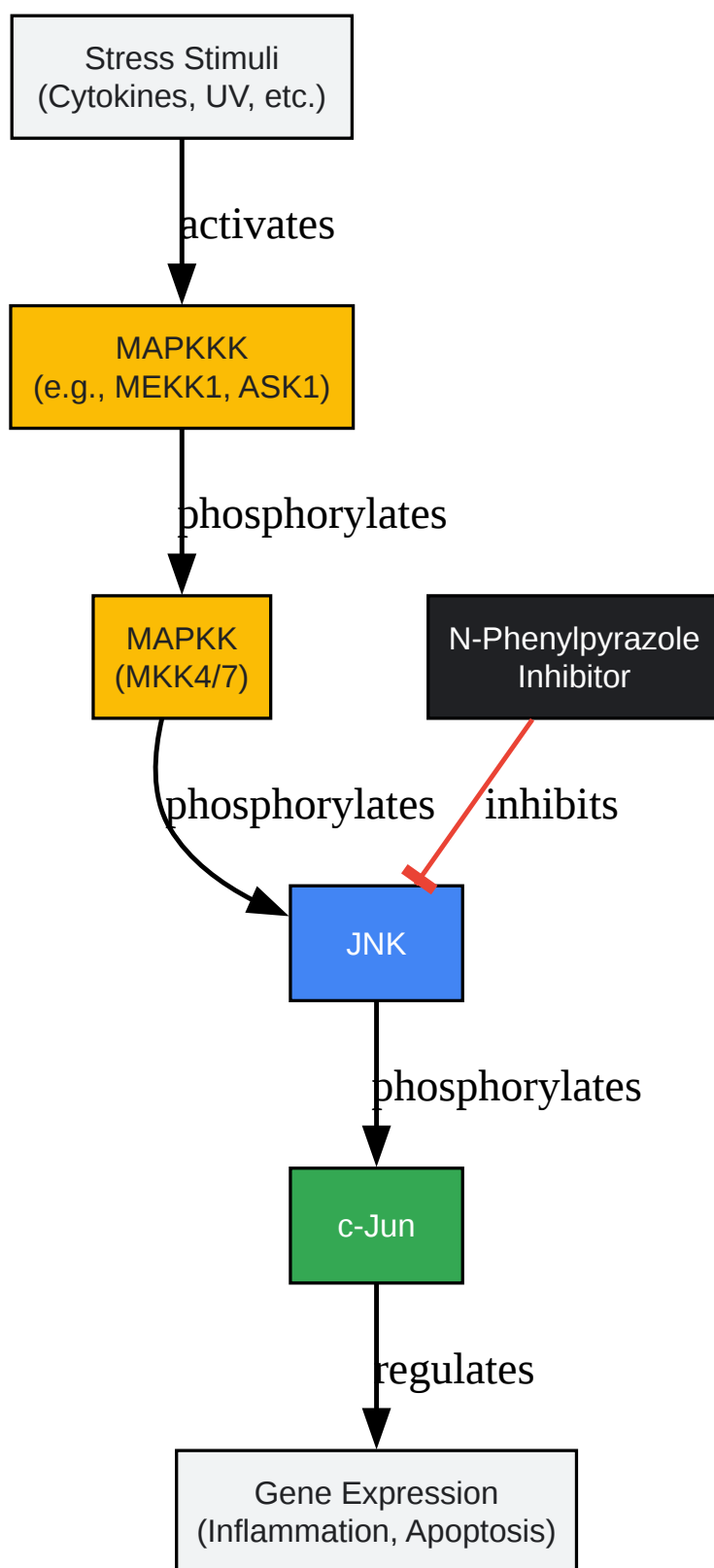
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action relevant to the N-phenylpyrazole derivatives discussed in this guide.



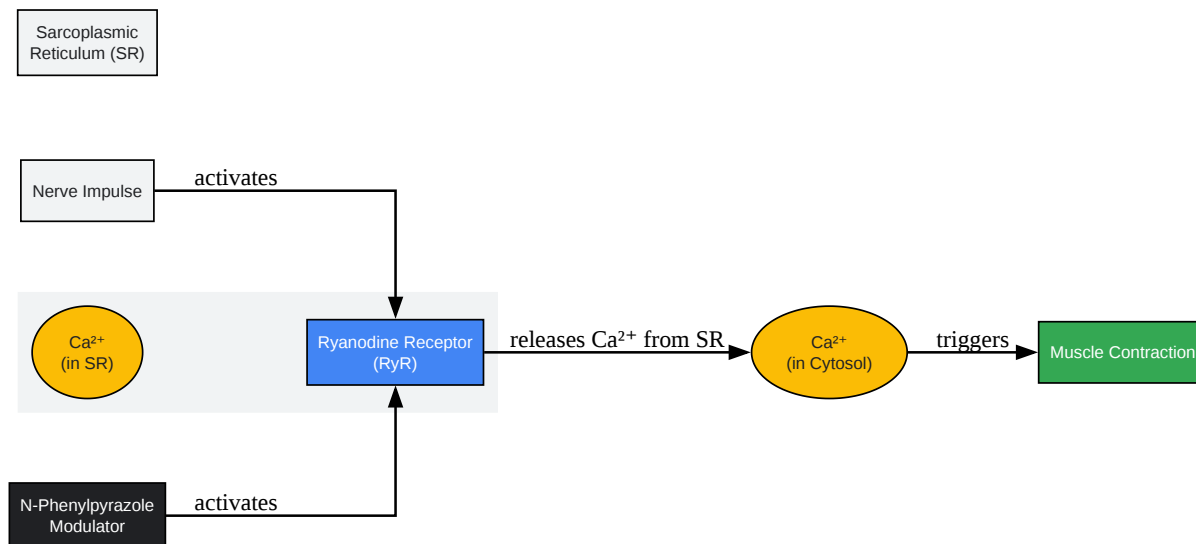
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Caption: MCL-1's role in apoptosis and its inhibition by N-phenylpyrazoles.



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Caption: The JNK signaling cascade and its inhibition by N-phenylpyrazoles.



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Caption: Mechanism of insect ryanodine receptor activation and modulation.

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